2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
IBWLIKIFISVVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with a 4-bromo-3-fluorobenzylamine derivative or a related precursor, which can be obtained via halogenation of a suitable phenyl precursor or purchased commercially. The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Formation of the Amino Alcohol Core
Method 1: Nucleophilic Substitution on a Methylated Propanol
- React 4-bromo-3-fluorobenzylamine with 2-methylpropan-1-ol derivatives under basic conditions (e.g., sodium hydride or potassium tert-butoxide) to form the amino alcohol via nucleophilic substitution at the hydroxyl group or via amine alkylation.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 60–80°C
- Duration: 12–24 hours
- Catalyst: None or mild bases
- The reaction may require activation of the hydroxyl group (e.g., conversion to a better leaving group like a mesylate or tosylate) to facilitate nucleophilic substitution.
- Control over regioselectivity is critical to prevent over-alkylation.
Table 1: Typical Reaction Parameters for Nucleophilic Substitution
| Parameter | Value |
|---|---|
| Solvent | DMF or DMSO |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Base | KOH, NaH, or t-BuOK |
| Yield | 65–85% (optimized) |
Amination via Reductive Amination
Alternatively, the amino group can be introduced through reductive amination:
- React 4-bromo-3-fluorobenzaldehyde with methylamine or related amines.
- Use reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
- Solvent: Methanol or ethanol
- Acid catalyst: Acetic acid
- Temperature: Room temperature to 50°C
- Duration: 4–8 hours
Outcome: Formation of the secondary amine with high regioselectivity.
Halogenation and Functionalization
- The bromine and fluorine substitutions are typically introduced via electrophilic aromatic substitution reactions on the phenyl ring, with fluorine often introduced via direct fluorination or via fluorinated precursors.
- Selective halogenation can be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators for bromination.
- Fluorination is often performed via nucleophilic substitution or using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Reaction Optimization and Yield Enhancement
| Aspect | Strategy | Reference/Notes |
|---|---|---|
| Selectivity | Use of directing groups and controlled temperature | Ensures halogen placement accuracy |
| Purity | Recrystallization and chromatography | Removes side products and unreacted precursors |
| Yield | Excess reagents and optimized reaction times | Improves conversion rates |
Industrial-Scale Synthesis Considerations
For large-scale production, continuous flow synthesis can be employed to:
- Improve reaction control
- Reduce reaction times
- Enhance safety, especially during halogenation steps
This involves:
- Precise control of temperature and reagent addition
- Inline purification steps
Summary of Key Synthesis Steps
| Step | Description | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Synthesis of 4-bromo-3-fluorobenzylamine | Halogenation of benzene derivatives | 70–85% |
| 2 | Nucleophilic substitution with 2-methylpropan-1-ol | DMF, 60–80°C | 65–85% |
| 3 | Introduction of amino group via reductive amination | Methanol, room temp | 75–90% |
| 4 | Halogenation and functionalization | NBS, fluorinating agents | Variable, optimized per step |
Notes and Precautions
- Halogenation reactions require careful control to avoid over-halogenation or formation of poly-substituted products.
- Purification via chromatography or recrystallization is essential to isolate high-purity intermediates.
- Reaction monitoring using TLC, NMR, or GC-MS helps optimize reaction times and conditions.
Data Tables
Table 2: Summary of Typical Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Aromatic halogenation | NBS, radical initiator | CCl₄ or DCM | 0–25°C | 2–4 hours | 70–85% |
| Amination | Methylamine or ammonia | Methanol | Room temp | 4–8 hours | 75–90% |
| Hydroxylation | Alkylation with 2-methylpropan-1-ol | DMF | 60–80°C | 12–24 hours | 65–85% |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Substituted Phenyl Ethanol/Propanol Derivatives
Compound: (S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethanol (CAS 1213873-85-8)
- Structure: Shares the 4-bromo-3-fluorophenyl group but has a simpler ethanol backbone with an amino group at the C2 position.
- Molecular Weight : 242.07 g/mol (vs. ~290.14 g/mol for the target compound).
- Functional Groups: Ethanol, primary amine, and halogenated aryl.
- Key Differences: The absence of a methyl group on the propanol chain and the primary amine (vs. methylamino in the target compound) likely reduce steric hindrance and alter hydrogen-bonding capacity. This may impact pharmacokinetics, such as blood-brain barrier penetration or metabolic clearance .
Brominated Alkyl Alcohols
Compound: 3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)
- Molecular Weight : 247.92 g/mol.
- Regulatory Status : Listed in Table 1-3 of as lacking substance identity data in ECHA and eChemPortal, raising regulatory concerns under RoHS.
- The target compound’s single bromine and fluorine substituents may pose fewer regulatory hurdles despite similar halogen content .
Aromatic Brominated Ketones
Compound : 2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one ()
- Structure : Brominated α,β-unsaturated ketone with aromatic substituents.
- Synthesis: Prepared via bromine addition to propenone derivatives, followed by elimination (triethylamine in benzene).
- Key Differences : The ketone group enhances electrophilicity, making it reactive in Michael addition or nucleophilic substitution reactions. In contrast, the target compound’s alcohol and amine groups favor hydrogen bonding and chiral recognition in drug design .
Heterocyclic Brominated Compounds
Examples : 5-Bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4) and thiomorpholine-dione derivatives (CAS 1628047-87-9) from .
- Structure : Heterocyclic cores with bromine atoms.
- Applications : Used as building blocks in medicinal chemistry for their metabolic stability and binding affinity.
- Key Differences : Heterocycles often exhibit improved solubility and target specificity compared to aliphatic alcohols like the target compound. However, the target’s flexible backbone may allow broader conformational adaptability in receptor interactions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Synthesis: The target compound may be synthesized via reductive amination of 4-bromo-3-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol, contrasting with ’s bromine-addition approach for ketones.
- Regulatory: Unlike 3-bromo-2-(bromomethyl)-1-propanol, the target compound’s single bromine and pharmaceutical relevance may mitigate immediate RoHS concerns, though halogenated metabolites warrant scrutiny .
Biological Activity
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is a chemical compound with a complex molecular structure that includes both bromo and fluoro substituents on a phenyl ring. This structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is CHBrFNO, with a molecular weight of approximately 276.14 g/mol.
Molecular Structure and Properties
The unique characteristics of this compound stem from its functional groups, including an amino group and a hydroxyl group, which enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 276.14 g/mol |
| CAS Number | 1539733-69-1 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Biological Activity
Research indicates that compounds similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol often exhibit significant biological activities, particularly in antibacterial and anticancer research. The presence of halogen atoms (bromine and fluorine) can significantly influence the pharmacological properties of the compound.
Antibacterial Activity
Preliminary studies suggest that the compound may possess antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table: Antibacterial Activity Comparison
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol | TBD | TBD |
| Ceftriaxone (Reference Compound) | 4 | 0.1 |
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial cell wall synthesis or disruption of DNA replication processes. Similar compounds have shown to generate reactive intermediates that can lead to DNA strand breaks, ultimately resulting in cell death .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Fluorinated Amino Alcohols : This study examined the antibacterial efficacy of various fluorinated amino alcohols, revealing that the introduction of halogens significantly enhanced activity against resistant bacterial strains.
- Anticancer Research : Compounds with similar structural motifs have been investigated for their potential as anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What methods are recommended for optimizing the synthesis of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol to improve yield and purity?
- Methodological Answer : Focus on stepwise functionalization of the propanol backbone.
- Bromo-fluorophenyl coupling : Use Suzuki-Miyaura cross-coupling for halogenated aromatic intermediates (e.g., 4-bromo-3-fluorobenzyl bromide) with a propanol precursor.
- Amino group protection : Employ tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during alkylation .
- Reductive amination : Sodium cyanoborohydride (NaBH3CN) in methanol/THF at 0–25°C can selectively reduce imine intermediates .
- Key Metrics : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates using H/C NMR.
Q. How can researchers address challenges in purifying 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol due to its polar nature?
- Methodological Answer :
- Column chromatography : Use reverse-phase C18 silica with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystal formation.
- HPLC-Prep : For high-purity batches (>98%), employ preparative HPLC with a phenyl-hexyl column (5 µm, 250 × 21.2 mm) at 10 mL/min .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) should show distinct peaks for the methyl groups (δ 1.2–1.4 ppm), hydroxyl (δ 4.8–5.2 ppm), and aromatic protons (δ 7.2–7.8 ppm). F NMR (CDCl3) confirms the fluorine environment (δ -110 to -120 ppm) .
- HRMS : Use ESI+ mode to observe the molecular ion [M+H]+ with m/z ≈ 316.04 (C11H14BrFNO requires 316.02).
Advanced Research Questions
Q. How does the stereochemistry of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol influence its biological activity?
- Methodological Answer :
- Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate (R)- and (S)-enantiomers.
- Biological assays : Compare enantiomers in receptor-binding studies (e.g., GPCRs) via fluorescence polarization or SPR. Note that fluorophenyl groups enhance hydrophobic interactions, while the hydroxyl group mediates hydrogen bonding .
Q. What computational approaches can predict the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
- Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acid) to assess adsorption coefficients () .
- Experimental validation : Conduct OECD 301D closed bottle tests to measure aerobic degradation rates in water/sediment systems .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and exposure times (24–72 hr).
- Control for impurities : Validate purity via LC-MS and test batch-to-batch variability.
- Mechanistic studies : Perform RNA-seq to identify differentially expressed genes linked to apoptosis or oxidative stress .
Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 48 hr.
- Analytical focus : Monitor degradation products via UPLC-QTOF (e.g., dehalogenation or hydroxylation byproducts).
- Kinetic analysis : Calculate activation energy () using Arrhenius plots for shelf-life prediction .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromo-fluorophenyl coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 75 | 95% |
| Reductive amination | NaBH3CN, MeOH/THF, 25°C | 68 | 92% |
| Deprotection | TFA/DCM, 0°C | 85 | 98% |
Table 2 : Environmental Fate Predictions (EPI Suite)
| Parameter | Value |
|---|---|
| Biodegradation (BIOWIN) | 1.2 (Not readily biodegradable) |
| Bioaccumulation (BCF) | 120 (Moderate) |
| Hydrolysis half-life | >90 days |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
